(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(1S,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHXQPJYJANEO-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Oxidation and Cycloaddition
A robust method involves chiral carboxylic acids as stereochemical templates. For example, (1R,3S)-configured precursors are synthesized via copper-catalyzed oxidation of hydroxylamine-protected intermediates, followed by a Diels-Alder reaction with cyclopentadiene. Key steps include:
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Step 1 : Chiral carboxylic acids (e.g., (1R,3S)-configured derivatives) react with hydroxylamine hydrochloride to form N-acylhydroxylamines.
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Step 2 : Cyclopentadiene undergoes [4+2] cycloaddition with the chiral intermediate in a SnCl₂/n-donor ligand system, yielding a bicyclic adduct with >90% diastereomeric excess.
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Step 3 : Hydrogenation over Pd/C selectively reduces double bonds and cleaves N–O bonds, followed by HCl-mediated acidification to isolate the hydrochloride salt.
| Parameter | Conditions | Yield | Purity |
|---|---|---|---|
| Catalyst | SnCl₂/ligand system | 85% | 98% ee |
| Temperature | 25–40°C | ||
| Reaction Time | 12–24 hours |
This method achieves 85% yield and 98% enantiomeric excess (ee) but requires stringent control over ligand stoichiometry.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Separation
Racemic 3-aminocyclohexanecarboxylic acid derivatives are resolved using immobilized lipases (e.g., Candida antarctica lipase B). The process involves:
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Step 1 : Acetylation of the racemic amine with vinyl acetate, selectively modifying the undesired enantiomer.
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Step 2 : Hydrolysis under mild conditions (pH 7.5, 30°C) retains the target (1S,3R)-isomer, achieving 92% ee .
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Step 3 : Acidification with HCl/isopropanol yields the hydrochloride salt with 78% overall yield .
| Enzyme | Substrate | Selectivity (α) |
|---|---|---|
| C. antarctica B | Acetylated derivative | 12.5 |
This approach is cost-effective for large-scale production but requires iterative optimization of enzyme loading.
Improved Synthesis from 3-Aminobenzoic Acid
Direct Cyclohexane Functionalization
A streamlined route starts with 3-aminobenzoic acid, avoiding expensive chiral auxiliaries:
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Step 1 : Hydrogenation of 3-aminobenzoic acid over Rh/C at 80°C selectively reduces the aromatic ring to cyclohexane.
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Step 2 : Stereoselective epoxidation using m-CPBA introduces the 1,3-diol configuration, followed by azide displacement to install the amine group.
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Step 3 : Hydrolysis and HCl treatment yield the hydrochloride salt with 75% overall yield and 95% ee .
| Reagent | Role | Outcome |
|---|---|---|
| Rh/C (5 wt%) | Aromatic ring hydrogenation | 100% conversion |
| m-CPBA | Epoxidation | 88% diastereoselectivity |
This method reduces reliance on chiral catalysts, making it industrially viable.
Iodocyclization of β-Lactam Precursors
β-Lactam Ring Opening and Iodointermediate Formation
A novel approach leverages iodocyclization of β-lactams to construct the cyclohexane backbone:
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Step 1 : cis-7-azabicyclo[4.2.0]oct-4-en-8-one is treated with iodine in acetic acid, forming an iodolactone intermediate.
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Step 2 : Reductive cleavage of the C–I bond with Zn/HOAc affords the trans-3-amino configuration.
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Step 3 : Acidic workup with HCl/MeOH yields the hydrochloride salt (68% yield , 90% ee ).
| Intermediate | Key Reaction | Selectivity |
|---|---|---|
| Iodolactone | Zn/HOAc reduction | 7:1 trans:cis |
This method is notable for its step economy but requires handling corrosive iodine.
Industrial-Scale Optimization
Continuous Hydrogenation and Crystallization
Recent patents highlight telescoped processes for high-throughput synthesis:
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Step 1 : Continuous-flow hydrogenation of nitrocyclohexanecarboxylic esters using PtO₂ achieves 99% conversion at 50 bar H₂.
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Step 2 : In-line crystallization with HCl gas in a microreactor produces the hydrochloride salt with 88% yield and 99.5% purity .
| Parameter | Value |
|---|---|
| Residence Time | 15 minutes |
| Particle Size | 20–50 µm |
This system reduces solvent waste and improves reproducibility .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzymatic activity by acting as a substrate or inhibitor, thereby influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, leading to conformational changes and altered activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Ring Sizes
(1R,3S)-3-Aminocyclopentane Carboxylic Acid (CAS: 71830-08-5)
- Structure : Cyclopentane backbone (5-membered ring) with (1R,3S) configuration.
- Applications: Limited to research due to uncharacterized toxicological profiles .
cis-6-Amino-3-cyclohexene-1-carboxylic Acid Hydrochloride
Functional Group Modifications
(1S,3S)-3-Amino-cyclohexanol Hydrochloride (CAS: 2377847-94-2)
- Structure : Carboxylic acid replaced with a hydroxyl group.
- Key Differences : Loss of acidic proton reduces hydrogen-bonding capacity, altering pharmacokinetics.
- Applications : Intermediate in antipsychotic drug synthesis .
Ethyl (1S,3R,4R)-3-Amino-4-hydroxycyclohexanecarboxylate Hydrochloride
Bicyclic and Heterocyclic Analogues
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
- Structure : Bicyclic framework with an azabicyclo ring.
- Key Differences : Enhanced structural complexity improves receptor specificity but complicates synthesis.
- Applications : Neuromodulator research for neurodegenerative diseases .
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride
Physicochemical and Pharmacological Comparison
Table 1: Comparative Properties of Selected Analogues
Research Findings and Clinical Relevance
- Potency : The (1R,3S)-isomer of related cyclohexane derivatives showed superior potency in Gli-luciferase reporter assays for smoothened inhibition .
- Synthetic Accessibility: Bicyclic derivatives (e.g., azabicyclohexanes) involve multi-step syntheses, increasing production costs compared to monocyclic analogues .
Biological Activity
(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride, often referred to as 1S,3R-ACPH, is a compound of significant interest in the field of neuroscience and pharmacology due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.
This compound is characterized by its specific stereochemistry, which contributes to its unique chemical and biological properties. It belongs to the class of amino acids and is structurally related to metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and neuronal excitability.
Research indicates that 1S,3R-ACPH modulates synaptic transmission through various mechanisms:
- Inhibition of Potassium Conductances : Studies have shown that 1S,3R-ACPH can inhibit several potassium conductances in neurons, leading to increased neuronal excitability. This effect is particularly evident in phrenic motoneurons (PMNs), where the compound reduces inspiratory-modulated synaptic currents while increasing excitability through an inward current () associated with decreased membrane conductance .
- Presynaptic Modulation : The compound's action on mGluRs suggests that it may affect presynaptic mechanisms, reducing the frequency of miniature excitatory postsynaptic currents without significantly altering their amplitude. This indicates a selective presynaptic modulation of synaptic transmission .
Biological Activity Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Neuronal Excitability | Increased | Inhibition of K+ conductances |
| Synaptic Transmission | Reduced frequency of EPSCs | Presynaptic mGluR activation |
| Membrane Conductance | Decreased | Induction of inward current |
Case Studies and Research Findings
- Neuroscience Applications : A study investigating the effects of 1S,3R-ACPH on PMNs demonstrated that it could modulate respiratory patterns by altering synaptic transmission. The findings suggest potential applications in treating respiratory disorders by targeting mGluRs .
- Pharmaceutical Potential : Given its ability to modulate neuronal activity, 1S,3R-ACPH has been explored for its therapeutic potential in various neurological conditions. Its role as an mGluR agonist positions it as a candidate for further research into treatments for disorders like anxiety and depression.
- Metabolic Studies : Although limited literature exists on the metabolic pathways involving 1S,3R-ACPH, it has been identified in human blood under specific exposure conditions. Its classification as part of the human exposome suggests that understanding its metabolic fate could provide insights into its biological effects .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used for (1S,3R)-3-Aminocyclohexanecarboxylic Acid Hydrochloride, and what parameters influence yield?
- Answer : The synthesis typically involves two key steps: (1) esterification of 3-aminocyclohexanecarboxylic acid with methanol under acidic conditions, followed by (2) hydrochloric acid treatment to form the hydrochloride salt . Critical parameters include reaction temperature (optimized at 60–80°C), solvent polarity, and stoichiometric ratios of reactants. Asymmetric synthesis from chiral precursors (e.g., glutamic acid derivatives) may also employ amino-protection strategies and cyclization to achieve the desired stereochemistry .
Q. How is chiral purity validated in synthesized batches of this compound?
- Answer : Chiral purity is assessed via chiral HPLC using columns like Chiralpak® IA/IB, with mobile phases optimized for enantiomer separation. Nuclear Overhauser Effect (NOE) in 2D NMR can confirm spatial arrangements of substituents, while polarimetry measures optical rotation to verify enantiomeric excess (≥98%) .
Q. What analytical techniques characterize the hydrochloride salt form and its stability?
- Answer :
- X-ray Diffraction (XRD) : Confirms crystal structure and salt formation .
- FTIR : Identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and ammonium (N-H bend at ~1600 cm⁻¹) groups .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?
- Answer : Discrepancies in stereochemistry require multimodal validation:
- Single-Crystal XRD : Provides definitive spatial configuration .
- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with computational models (e.g., DFT) .
- NOESY NMR : Maps proton-proton proximities to validate chair conformations of the cyclohexane ring .
Q. What strategies optimize enantiomeric excess in asymmetric synthesis?
- Answer :
- Chiral Catalysts : Use of (R)-BINOL-derived catalysts in Mitsunobu reactions to control stereochemistry .
- Dynamic Kinetic Resolution (DKR) : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation : Enhances purity via selective salt crystallization .
Q. How do structural modifications impact the compound’s biological activity in pharmacological studies?
- Answer : Modifications to the cyclohexane backbone (e.g., hydroxylation or methyl substitution) alter binding affinity to biological targets. For example:
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Bicyclic Analogues : Conformationally constrained derivatives (e.g., 2-azabicyclo[2.2.1]heptane) show enhanced selectivity for neurotransmitter transporters .
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Hydroxyl Group Addition : Increases solubility but may reduce blood-brain barrier permeability .
Modification Biological Impact Reference Bicyclic Backbone Improved target selectivity Hydroxyl Substituent Alters pharmacokinetics
Q. What methodologies address data inconsistencies in solubility and reactivity studies?
- Answer : Contradictory solubility data (e.g., aqueous vs. organic solvents) require standardized protocols:
- Hansen Solubility Parameters (HSP) : Predict solubility in mixed solvents .
- High-Throughput Screening (HTS) : Systematically tests reactivity under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
